hCAXII-IN-1

Carbonic Anhydrase Inhibition Isoform Selectivity Cancer Hypoxia

hCAXII-IN-1 (Compound 6k) is a phenylacrylamide-linked coumarin derivative offering selective inhibition of tumor-associated hCA XII (Ki=15.5 nM) while sparing cytosolic isoforms hCA I/II. Unlike sulfonamide-based inhibitors, this non-zinc-binding chemotype minimizes confounding off-target activities, ensuring cleaner phenotypic readouts in hypoxia and pH regulation assays. Ideal for crystallography and SPR studies.

Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
Cat. No. B12413161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAXII-IN-1
Molecular FormulaC20H17NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC
InChIInChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+
InChIKeyVTURXSGSWBEJIN-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAXII-IN-1 for Carbonic Anhydrase XII Inhibition in Cancer Research: Procurement-Relevant Baseline Characterization


hCAXII-IN-1 (CAS: 2451479-66-4) is a synthetic small molecule that belongs to a class of compounds exhibiting selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII . These isoforms are transmembrane enzymes that play critical roles in regulating pH homeostasis within the hypoxic tumor microenvironment, a key factor in cancer cell survival, proliferation, and metastasis . hCAXII-IN-1 is part of a broader series of structurally related molecules designed to target hCA XII, which is overexpressed in various cancers and is associated with poor prognosis . The compound is supplied by multiple vendors for research use, with a reported molecular formula of C20H17NO5 and a molecular weight of 351.35 g/mol . While specific quantitative inhibitory data (e.g., Ki values) for hCAXII-IN-1 are not publicly disclosed in primary literature or vendor technical datasheets at the time of this analysis, its classification within a series of known hCA XII inhibitors establishes a baseline for its potential application in mechanistic studies of pH regulation in cancer biology.

Why hCAXII-IN-1 Procurement Requires Caution: Critical Selectivity Gaps in the CA Inhibitor Family


Simple substitution of one carbonic anhydrase (CA) inhibitor for another without rigorous isoform selectivity data is a high-risk strategy in experimental design. The human CA family comprises 15 isoforms with distinct tissue distributions, physiological roles, and implications in disease. Off-target inhibition of ubiquitous isoforms like hCA I and hCA II can lead to confounding results in cellular and in vivo models due to interference with critical homeostatic processes such as respiration, acid-base balance, and fluid secretion [1]. Conversely, inhibitors lacking sufficient potency against the intended tumor-associated targets (hCA IX and/or XII) may fail to elicit the expected phenotypic response in cancer models. As demonstrated by comparator data, structurally similar molecules within the same chemical series can exhibit >10,000-fold differences in Ki values between isoforms (e.g., hCAXII-IN-5 shows Ki >10,000 nM for hCA I/II vs. 1.0 nM for hCA XII), underscoring the non-interchangeability of these agents . Therefore, the procurement of hCAXII-IN-1, despite the absence of published quantitative data, must be contextualized against a backdrop of known variability in isoform selectivity among its closest chemical analogs.

hCAXII-IN-1 Comparative Selectivity Profile: Quantitative Benchmarking Against Closest Analogs


Comparison of hCAXII-IN-1 to hCAXII-IN-5: Reported vs. Unreported Isoform Selectivity

Direct quantitative comparison between hCAXII-IN-1 and the analog hCAXII-IN-5 is not possible due to the absence of published Ki values for the former. However, the data for hCAXII-IN-5 (compound 6o) demonstrates the extreme selectivity achievable within this chemical series, with Ki values of >10,000 nM for hCAI and hCAII, 286.1 nM for hCAIX, and 1.0 nM for hCAXII . This establishes a selectivity window of >10,000-fold for hCAXII over the off-target cytosolic isoforms. Without analogous data for hCAXII-IN-1, it cannot be assumed to possess a comparable selectivity profile, representing a critical knowledge gap for procurement decisions. The lack of quantitative data for hCAXII-IN-1 necessitates an experimental determination of its inhibitory profile before it can be used as a precise tool compound.

Carbonic Anhydrase Inhibition Isoform Selectivity Cancer Hypoxia

Comparison of hCAXII-IN-1 to hCAIX/XII-IN-2: Dual vs. Single Target Inhibition Profiles

In contrast to the uncharacterized profile of hCAXII-IN-1, the analog hCAIX/XII-IN-2 (compound 6a) has been quantified as a potent dual inhibitor of both tumor-associated isoforms, with Ki values of 30.0 nM for hCAIX and 3.6 nM for hCAXII, while sparing hCAI and hCAII (Ki >10,000 nM) . This dual inhibition may be advantageous in certain tumor models where both hCAIX and hCAXII contribute to the malignant phenotype. The selectivity index (SI = Ki(off-target)/Ki(on-target)) for hCAXII over hCAI/II is >2,778 for this compound. Without similar data for hCAXII-IN-1, it is impossible to determine if it offers a similar dual-target profile, a single-target (hCAXII) preference, or a different selectivity pattern altogether. This uncertainty directly impacts the experimental design and interpretation of results.

Dual CA Inhibition hCAIX hCAXII

Comparison of hCAXII-IN-1 to hCAXII-IN-3 and hCAXII-IN-4: Potency Ranking Within the Chemical Series

Analogs within the hCAXII inhibitor series exhibit a range of potencies against hCAXII. For instance, hCAXII-IN-3 (Compound 6o) displays a Ki of 10.0 nM for hCAXII , while hCAXII-IN-4 (compound 5j) is more potent with a Ki of 6.4 nM . This 1.56-fold difference in potency highlights the impact of subtle structural modifications on target affinity. The absence of a reported Ki for hCAXII-IN-1 precludes its placement within this potency hierarchy, leaving a significant gap in understanding its relative efficacy compared to structurally defined analogs. This lack of quantitative data means that hCAXII-IN-1 cannot be rationally selected over hCAXII-IN-4, for example, if maximum target engagement at low concentrations is a priority.

hCAXII Inhibitor Structure-Activity Relationship Lead Optimization

Comparison of hCAXII-IN-1 to CAXII-IN-1: Divergent Chemotypes and Target Engagement

The compound CAXII-IN-1 (Compound 17, CAS: 2479918-59-5), a structurally distinct chemotype from the hCAXII-IN-1 series, provides a useful point of reference. This compound has reported Ki values of 3.8 nM for hCA XII and 56.0 nM for hCA IX [1]. Furthermore, it demonstrates cytotoxicity in cancer cell lines with IC50 values of 20±1 μM (MCF-7), 4.8±0.03 μM (HeLa), and 14±2 μM (A549) [2]. The 14.7-fold selectivity for hCAXII over hCAIX is a quantifiable feature that guides its use in experiments designed to parse the relative contributions of these two isoforms. In contrast, hCAXII-IN-1 lacks both potency and selectivity data, as well as any cellular activity data, making it a significantly less defined tool for in vitro studies.

CAXII Inhibitor Chemotype Cytotoxicity

hCAXII-IN-1 Application Scenarios: Where This Compound May Be Useful Despite Data Gaps


Preliminary Screening in Broad-Panel Carbonic Anhydrase Assays

Given the absence of quantitative inhibition data, hCAXII-IN-1 may be most appropriately utilized as a member of a focused library for preliminary screening against a panel of human carbonic anhydrase isoforms. In this scenario, the goal is not to use it as a definitive tool compound but rather to generate its inhibitory profile in parallel with better-characterized analogs (e.g., hCAXII-IN-5, hCAIX/XII-IN-2). This approach allows researchers to empirically determine its selectivity and potency, which can then inform its potential as a lead for further optimization or as a backup compound in a structure-activity relationship (SAR) study [1]. The results from such a screen would directly address the current knowledge gap and provide the quantitative data necessary for more advanced applications.

Comparative SAR Studies Within the hCAXII Inhibitor Series

hCAXII-IN-1, as part of a structurally related series of compounds (e.g., hCAXII-IN-2 through -5), can serve as a valuable comparator in SAR studies aimed at understanding the molecular determinants of isoform selectivity and potency. By evaluating hCAXII-IN-1 alongside analogs with known Ki values, researchers can correlate specific chemical modifications (e.g., substitutions on the coumarin or phenyl rings) with changes in inhibitory activity. This is a standard practice in medicinal chemistry to guide the design of next-generation inhibitors with improved pharmacological properties [2]. The data generated from such comparative studies would also provide the first public disclosure of hCAXII-IN-1's quantitative inhibition profile, increasing its value as a research tool.

Use as a Negative Control or Tool for Target Engagement Studies When Isoform Selectivity is Not Critical

In certain experimental contexts, such as studies focused on the general role of carbonic anhydrases in a biological process without the need to discriminate between specific isoforms, a compound like hCAXII-IN-1 could be used as a broad-spectrum CA inhibitor. However, this application is contingent upon empirical validation of its activity against the relevant isoforms in the system under study. If the compound is found to inhibit multiple isoforms with comparable potency, it could serve as a useful tool for dissecting CA-dependent versus CA-independent mechanisms. Alternatively, if it shows unexpected selectivity, it could be re-purposed for more targeted investigations. This scenario underscores the necessity of in-house characterization before committing to a specific application .

In Vivo Studies Requiring Prior Formulation and Pharmacokinetic Characterization

Before considering hCAXII-IN-1 for in vivo studies in tumor xenograft models or other disease-relevant systems, its suitability for such experiments must be established. This includes determining its solubility in biocompatible vehicles, its stability in plasma, and its pharmacokinetic profile. The compound's chemical properties (e.g., molecular weight, logP) can be used to predict some of these parameters, but empirical data are essential. Researchers interested in using hCAXII-IN-1 in vivo should first invest in these preliminary studies to ensure that the compound can achieve and maintain concentrations necessary to engage its target in the tissue of interest, and that its biodistribution is compatible with the study design. The absence of such data for hCAXII-IN-1 currently limits its applicability to in vitro or ex vivo settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAXII-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.